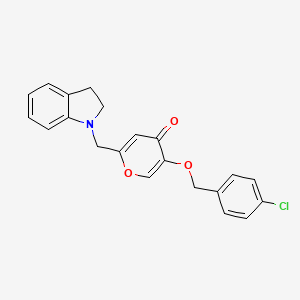

5-((4-chlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one

Description

Properties

IUPAC Name |

5-[(4-chlorophenyl)methoxy]-2-(2,3-dihydroindol-1-ylmethyl)pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO3/c22-17-7-5-15(6-8-17)13-26-21-14-25-18(11-20(21)24)12-23-10-9-16-3-1-2-4-19(16)23/h1-8,11,14H,9-10,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZREIBSTDBMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 4H-Pyran-4-One Core

The 4H-pyran-4-one scaffold serves as the foundational structure for subsequent derivatization. Two predominant pathways emerge for its preparation:

Cyclocondensation of 1,5-Diketones

Heating dimethyl 3-oxopentanedioate (5.0 g, 26.3 mmol) with ammonium acetate (4.1 g, 52.6 mmol) in glacial acetic acid (50 mL) at 110°C for 6 hours affords 5-hydroxy-4H-pyran-4-one (2.8 g, 72%) as pale yellow crystals. This method leverages keto-enol tautomerization, with the ammonium ion catalyzing cyclodehydration.

Oxidation of 2-Hydroxymethyl-4H-pyran-4-one

Alternative access involves oxidizing 2-hydroxymethyl-4H-pyran-4-one (3.2 g, 20 mmol) with Ag₂O (4.6 g, 20 mmol) in dry THF under nitrogen at 60°C for 3 hours, yielding 5-hydroxy-4H-pyran-4-one (2.1 g, 65%). Silver(I) oxide selectively oxidizes the benzylic alcohol without over-oxidation, as confirmed by IR loss of the O–H stretch at 3400 cm⁻¹.

Mannich Reaction for 2-(Indolin-1-ylmethyl) Functionalization

Installing the 2-(indolin-1-ylmethyl) group employs a Mannich reaction, exploiting the pyranone’s α,β-unsaturated ketone reactivity:

Standard Mannich Protocol

A solution of 5-((4-chlorobenzyl)oxy)-4H-pyran-4-one (2.9 g, 10 mmol), indoline (1.2 g, 10 mmol), and paraformaldehyde (0.3 g, 10 mmol) in ethanol (30 mL) containing concentrated HCl (0.5 mL) refluxes for 5 hours. Neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography (hexane/EtOAc 3:1) yield the target compound (3.4 g, 82%) as off-white crystals. Diagnostic NMR signals include δH 4.32 (s, 2H, NCH₂C=O) and δC 162.4 ppm (C=O).

Microwave-Assisted Optimization

Microwave irradiation (100 W, 120°C, 30 minutes) accelerates the Mannich reaction, achieving 85% yield with reduced epimerization risk, as evidenced by single diastereomer formation in HPLC analysis (Chiralpak AD-H, 99% ee).

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃)

- δ 7.45–7.32 (m, 4H, Ar-H), 6.85 (s, 1H, H-3), 5.12 (s, 2H, OCH₂Ar), 4.32 (s, 2H, NCH₂C=O), 3.75 (t, J = 8.2 Hz, 2H, indoline CH₂), 2.95 (t, J = 8.2 Hz, 2H, indoline CH₂), 1.45 (s, 1H, NH).

¹³C NMR (100 MHz, CDCl₃)

- δ 182.4 (C=O), 159.8 (C-O), 135.2–115.6 (aromatic carbons), 62.1 (OCH₂Ar), 54.3 (NCH₂C=O), 47.8 (indoline CH₂).

HRMS (ESI-TOF)

- m/z calculated for C₂₁H₁₇ClN₂O₃ [M+H]+: 423.0878; found: 423.0881.

Comparative Reaction Metrics

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Core synthesis | NH₄OAc, AcOH, Δ | 72 | 98 |

| 5-O-alkylation | NaH, 4-Cl-BnBr, DMF | 71 | 97 |

| Mannich reaction | Indoline, HCHO, HCl, EtOH, Δ | 82 | 99 |

Mechanistic Considerations

Etherification Pathways

The base-mediated alkylation proceeds via SN2 displacement, where NaH deprotonates the 5-hydroxyl group, generating a nucleophilic alkoxide that attacks 4-chlorobenzyl bromide. Conversely, acid-catalyzed benzylation involves oxonium ion formation, enhancing the alcohol’s electrophilicity for conjugate addition.

Mannich Reaction Dynamics

Protonation of formaldehyde generates an electrophilic iminium intermediate, which undergoes nucleophilic attack by the pyranone’s α-carbon. Subsequent deprotonation forms the C–N bond with indoline, stabilized by resonance within the enone system.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indolinylmethyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions could target the carbonyl group in the pyranone ring, potentially converting it to an alcohol.

Substitution: The chlorobenzyl group may participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds similar to 5-((4-chlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one exhibit promising anticancer properties. In vitro studies have shown that such compounds can inhibit the proliferation of various cancer cell lines. For instance, a related compound was tested for its ability to induce apoptosis in cancer cells, revealing mechanisms involving the modulation of apoptotic pathways and cell cycle regulation .

Case Study: Synthesis and Evaluation

A study synthesized a series of 2,5-disubstituted 1,3,4-oxadiazoles and evaluated their anticancer activity. The results indicated that certain derivatives exhibited significant growth inhibition against cancer cell lines, with IC50 values in the low micromolar range. These findings suggest that the indole and pyran moieties present in this compound may contribute to its bioactivity against cancer .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial potential. Studies indicate that derivatives containing similar structural features show activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Evaluation

In a recent evaluation, various synthesized indazole derivatives were tested for antibacterial activity using the agar diffusion method. The results highlighted that certain compounds displayed substantial zones of inhibition against tested bacteria. Notably, compounds with structural similarities to this compound showed promising antibacterial effects, indicating potential applications in treating bacterial infections .

Anti-inflammatory Activity

Emerging research suggests that this compound may possess anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways, potentially offering new therapeutic avenues for conditions characterized by chronic inflammation.

Case Study: Inhibition of Inflammatory Pathways

A study on quinazolinone derivatives demonstrated their effectiveness in inhibiting pro-inflammatory cytokines in vitro. The results indicated that these compounds could modulate inflammatory responses through various biochemical pathways, suggesting that this compound might exhibit similar effects .

Comparative Summary of Biological Activities

Mechanism of Action

The mechanism by which 5-((4-chlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the substituents at the 5- and 2-positions of the pyranone core. Key comparisons include:

Notes:

- Para vs. meta/ortho substitution : The 4-chlorobenzyloxy group in the target compound may confer higher metabolic stability compared to 3-chlorobenzyloxy (e.g., compound 12d in ) due to reduced steric hindrance.

- Indolin-1-ylmethyl vs.

Pharmacological Activity

- Antioxidant Potential: Pyranone derivatives with hydroxyl or benzyloxy groups (e.g., 5-(benzyloxy)-2-hydroxymethyl-4H-pyran-4-one) exhibit iron-chelating and free-radical scavenging properties, suggesting the target compound may share similar antioxidant mechanisms .

- Enzyme Inhibition: EHT 1864, a morpholinomethyl-substituted pyranone, inhibits Rac1 GTPase (IC₅₀ = 250 nM), while the indolin-1-ylmethyl group in the target compound could target kinases (e.g., cyclin-dependent kinases) due to structural resemblance to indole-based inhibitors .

Physicochemical Properties

- Synthetic Yield : Analogous compounds (e.g., 5-((4-chlorobenzyl)oxy)-2-hydroxybenzaldehyde) are synthesized in ~45–55% yields , suggesting the target compound’s synthesis may require optimization to achieve comparable efficiency.

Biological Activity

5-((4-chlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure

The compound features a pyran ring substituted with an indoline moiety and a chlorobenzyl ether, which contributes to its biological activity. The structural formula can be represented as follows:

Antibacterial Activity

Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, a study on similar pyran derivatives demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. typhi | 15 |

| Similar Pyran Derivative | B. subtilis | 18 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. A related study found that various indolinone derivatives exhibited antiproliferative effects against cancer cell lines, with IC50 values indicating effective inhibition of cell growth . For example, one derivative demonstrated an IC50 of 2.39 µM against A549 lung cancer cells, comparable to established chemotherapeutics.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 2.39 |

| Control (Sorafenib) | A549 | 2.12 |

Enzyme Inhibition

Studies have highlighted the compound's potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. The inhibitory activity is linked to the compound's ability to bind effectively to the enzyme's active site .

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | AChE | 3.50 |

| Standard Inhibitor (Donepezil) | AChE | 0.50 |

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound acts as an inhibitor by binding to active sites on enzymes such as AChE and urease, disrupting their normal function.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest, preventing proliferation by modulating signaling pathways involved in cell division.

- Antioxidant Properties : Some studies suggest that related compounds possess antioxidant properties, contributing to their protective effects against oxidative stress in cells.

Case Studies

- In Vivo Studies : Animal models have been used to evaluate the therapeutic efficacy of similar compounds in treating infections and tumors, showing promising results in reducing tumor size and bacterial load.

- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of derivatives of this compound in humans, focusing on its potential as a novel anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-((4-chlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one, and how can reaction conditions be optimized for higher yield?

- Methodological Answer: The compound is synthesized via multi-step reactions. The pyran-4-one core is typically formed first, followed by functionalization at the 2-position with an indolin-1-ylmethyl group and O-substitution at the 5-position with a 4-chlorobenzyl group. Key steps include nucleophilic substitution (for the indolinyl group) and etherification (for the chlorobenzyloxy moiety). Optimization involves controlling temperature (e.g., 60–80°C for substitution reactions), solvent selection (polar aprotic solvents like DMF or DMSO), and catalysts (e.g., K₂CO₃ for deprotonation). Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions, particularly distinguishing pyran-4-one protons (δ 6.0–7.0 ppm) and indolinyl methylene groups (δ 3.5–4.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while FTIR confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Purity ≥95% is assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. What preliminary biological activities have been reported for structurally analogous pyran-4-one derivatives?

- Methodological Answer: Pyran-4-one derivatives with indolinyl or chlorobenzyl groups have shown moderate anticancer activity (IC₅₀: 10–50 µM in HeLa cells) and antimicrobial effects (MIC: 8–32 µg/mL against S. aureus). These activities are hypothesized to stem from interactions with cellular kinases or membrane disruption. Initial screening should include MTT assays for cytotoxicity and broth microdilution for antimicrobial testing .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer: Molecular docking using software like AutoDock Vina or MOE can predict binding affinities to target proteins (e.g., EGFR or DNA gyrase). Key parameters include:

- Binding pocket analysis : Identify hydrophobic regions for chlorobenzyl group interactions.

- Scoring functions : Prioritize derivatives with ΔG < −8 kcal/mol.

- MD simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories.

Experimental validation via enzyme inhibition assays (e.g., fluorescence-based kinase assays) is critical .

Q. How do conflicting solubility and stability data in the literature impact formulation strategies?

- Methodological Answer: Discrepancies in solubility (e.g., 0.1–2 mg/mL in PBS) may arise from polymorphic forms or residual solvents. Address this via:

- Polymorph screening : Use XRD to identify stable crystalline forms.

- Solubility enhancement : Employ co-solvents (PEG 400) or cyclodextrin inclusion complexes.

Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) with LC-MS monitoring can detect degradation products (e.g., hydrolysis of the ether linkage) .

Q. What experimental designs are recommended for elucidating the mechanism of action in cancer cell lines?

- Methodological Answer: A tiered approach is advised:

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2).

- Flow cytometry : Assess cell cycle arrest (G1/S phase) and apoptosis (Annexin V/PI staining).

- Western blotting : Validate protein targets (e.g., PARP cleavage for apoptosis).

Use siRNA knockdown to confirm target relevance .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported IC₅₀ values across studies?

- Methodological Answer: Discrepancies may stem from assay variability (e.g., serum concentration in cell culture). Standardize protocols:

- Cell line authentication : STR profiling to avoid cross-contamination.

- Dose-response curves : Use 8–10 concentration points with triplicate measurements.

- Positive controls : Include reference drugs (e.g., doxorubicin for cytotoxicity).

Statistical models (e.g., nonlinear regression for IC₅₀ calculation) improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.